molecular formula C9H8BrF3 B1351014 2-Methyl-5-(trifluoromethyl)benzyl bromide CAS No. 261952-17-4

2-Methyl-5-(trifluoromethyl)benzyl bromide

Cat. No. B1351014
CAS RN: 261952-17-4
M. Wt: 253.06 g/mol
InChI Key: ZQYDOVMTWZCBIH-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C9H8BrF3 . It is used for research purposes . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(trifluoromethyl)benzyl bromide” can be represented by the SMILES string CC1=CC(CBr)=C(C(F)(F)F)C=C1 . The InChI representation is 1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-(trifluoromethyl)benzyl bromide” include a molecular weight of 253.06 , a refractive index of n20/D 1.494 (lit.) , a boiling point of 72°C/7.5mmHg (lit.) , and a density of 1.571g/mL at 25°C (lit.) .

Scientific Research Applications

Nucleophilic Trifluoromethylation Reactions

The utility of 2-Methyl-5-(trifluoromethyl)benzyl bromide extends into nucleophilic trifluoromethylation reactions. A study detailed the use of ionic liquids as reaction media for such reactions, highlighting the conversion of benzyl bromide to benzyl fluoride. This exemplifies the chemical's versatility in facilitating C-C bond formation reactions under catalyzed conditions, offering a green chemistry approach by potentially replacing more toxic solvents with ionic liquids (Kim & Shreeve, 2004).

Benzylic Brominations

Benzylic bromination is another significant application, where N-bromosuccinimide is used in (trifluoromethyl)benzene with photochemical activation. This method offers a cleaner, rapid, and high-yielding reaction, showcasing the compound's role in substituting conventional, more toxic solvents for environmentally friendlier options (Suarez et al., 2009).

Synthesis and Biological Activity

Research has also delved into the synthesis of natural product derivatives using benzyl bromides as starting materials. These synthesized compounds have been evaluated for their inhibitory effects against various enzymes, demonstrating the compound's potential in medicinal chemistry for drug discovery and development (Bayrak et al., 2019).

Trifluoromethylation of Benzyl Bromides

A groundbreaking method described the copper-mediated chemoselective trifluoromethylation at the benzylic position, utilizing shelf-stable electrophilic trifluoromethylating reagents. This represents a novel pathway for introducing trifluoromethyl groups to benzyl bromides, significantly enriching the toolbox for structural diversification in pharmaceutical research (Kawai et al., 2011).

Safety And Hazards

“2-Methyl-5-(trifluoromethyl)benzyl bromide” is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-(bromomethyl)-1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYDOVMTWZCBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225099
Record name 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)benzyl bromide

CAS RN

261952-17-4
Record name 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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